6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-3-4-5-12-6-8-14-16(10-12)24-18(20-14)22-19-21-15-9-7-13(23-2)11-17(15)25-19/h6-11H,3-5H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPAJEVNEMKMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-methoxybenzothiazole with butyl bromide under basic conditions to introduce the butyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of benzothiazole compounds exhibit a range of biological activities, including:
- Anticancer Activity : Benzothiazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that modifications at specific positions on the benzothiazole ring can enhance inhibitory effects on enzymes associated with cancer progression, such as 17β-HSD10 .
- Antimicrobial Properties : Compounds containing benzothiazole structures have been evaluated for their antimicrobial efficacy. The presence of substituents like methoxy and butyl groups can influence the antimicrobial potency against different pathogens .
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit glutaminyl cyclase and other enzymes implicated in neurodegenerative diseases. Research indicates that structural modifications can lead to increased inhibitory activity, making these compounds potential candidates for treating conditions like Alzheimer's disease .
Synthesis and Structure-Activity Relationship
The synthesis of 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from simpler benzothiazole derivatives. Key steps include:
- Formation of Benzothiazole Derivatives : Initial reactions involve coupling reactions using reagents such as CDI (1,1'-carbonyldiimidazole) to form the desired benzothiazole framework.
- Substitution Reactions : Subsequent steps involve introducing butyl and methoxy groups at specific positions on the benzothiazole rings to optimize biological activity.
The structure-activity relationship (SAR) studies indicate that bulky substituents at position 6 significantly enhance enzyme inhibition and anticancer activity .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Inhibition of 17β-HSD10 : A study reported that certain benzothiazole derivatives inhibited 17β-hydroxysteroid dehydrogenase type 10 by over 85% at specific concentrations, showcasing their potential in treating Alzheimer's disease .
- Anticancer Efficacy : Research involving a series of benzothiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Activity : A comparative study found that certain benzothiazole derivatives exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria when modified with various substituents .
Mechanism of Action
The mechanism of action of 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Molecular docking studies have shown that the compound can interact with protein receptors, providing insights into its potential mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related benzothiazol-2-amines:
Key Observations:
- Substituent Impact on Solubility: The pyridin-4-ylmethyl group in improves water solubility compared to the butyl group in the target compound, which may increase lipophilicity but reduce bioavailability.
- For example, 3c and 3a exhibit IC₅₀ values of 38.9 and 68.3 μg/mL, respectively, in NO scavenging assays .
- Halogen vs. Alkyl Substitution: Bromo or chloro substituents (e.g., ) introduce steric and electronic effects distinct from alkyl chains, influencing target binding and metabolic stability.
Structure-Activity Relationships (SAR)
- Steric Effects: Bulky substituents (e.g., p-tolyl in ) may hinder binding to enzymatic pockets, whereas smaller groups (e.g., methoxy) optimize interactions.
Biological Activity
The compound 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on current research findings.
Target and Mode of Action
The primary target of this compound is the p53 protein , a crucial regulator of the cell cycle and apoptosis. Upon interaction with p53, the compound activates this protein, leading to significant cellular effects, particularly in cancer cells. The activation of p53 influences several biochemical pathways, notably inducing cell cycle arrest at the G2/M phase and initiating apoptosis in various cancer cell lines such as Colo205, U937, MCF7, and A549.
Biochemical Pathways
The compound's action affects multiple biochemical pathways:
- Cell Cycle Regulation : Induces arrest at G2/M phase.
- Apoptosis : Promotes programmed cell death through interactions with mitochondrial proteins like Bcl-2 and Bax.
Pharmacokinetics
The pharmacokinetic profile suggests that 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics enable effective targeting of cancer cells while minimizing systemic toxicity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across various cell lines. Its ability to induce apoptosis and cell cycle arrest makes it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Preliminary studies have also highlighted its potential antimicrobial properties. Benzothiazole derivatives are known for their effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activities .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole core can significantly enhance biological activity. For instance:
- Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved activity against various pathogens.
- The presence of functional groups such as amines or methoxy groups can influence the compound's efficacy in biological systems .
Case Studies
- Anticancer Efficacy : In a study involving human cancer cell lines, treatment with 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine resulted in a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
- Antimicrobial Screening : A series of benzothiazole derivatives were screened for antimicrobial activity, revealing that compounds structurally similar to 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the optimal synthetic routes for 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?
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Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization of aniline derivatives with thiocyanate salts in bromine/glacial acetic acid ( ). For the methoxy-substituted benzothiazole precursor (6-methoxybenzo[d]thiazol-2-amine), 4-methoxyaniline reacts with ammonium thiocyanate and bromine in acetic acid under ice-cooling, followed by neutralization with ammonia to precipitate the product (69% yield) . To introduce the butyl group, alkylation or nucleophilic substitution reactions could be adapted from protocols for similar compounds (e.g., reaction with butyl bromide in basic conditions). Final coupling of the two benzothiazole units may require Ullmann or Buchwald-Hartwig amination under palladium catalysis .
-
Key Data :
Q. How can the purity and structure of this compound be validated?
- Methodological Answer : Characterize using:
- Melting Point : Compare with literature values for analogous benzothiazoles (e.g., 198–200°C for N-substituted derivatives) .
- Spectroscopy :
- 1H NMR : Look for aromatic protons (δ 6.4–8.2 ppm), methoxy (δ ~3.8 ppm), and butyl protons (δ 0.9–1.6 ppm) .
- IR : Confirm C=N (1620–1640 cm⁻¹) and N-H (3350–3550 cm⁻¹) stretches .
- Mass Spectrometry : Use FABMS or ESI-MS to verify molecular ion peaks (expected m/z for C₁₉H₁₉N₃OS₂: ~393.1) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for benzothiazole derivatives?
- Methodological Answer : Inconsistent bioactivity results may arise from:
- Solubility Issues : Use DMSO-d6 for NMR-based solubility profiling .
- Metabolic Instability : Perform stability assays in liver microsomes (e.g., monitor degradation via LC-MS) .
- Off-Target Effects : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
- Case Study : Anticancer activity of benzothiazoles often correlates with electron-withdrawing substituents (e.g., NO₂ groups enhance activity by 2-fold in MTT assays) .
Q. How can computational methods guide SAR studies for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. For benzothiazoles, the methoxy group often occupies hydrophobic pockets, while the butyl chain may enhance membrane permeability .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. For example, logP >3.5 correlates with improved blood-brain barrier penetration in thiazole derivatives .
- MD Simulations : Simulate binding stability over 100 ns to assess residence time in enzyme active sites .
Q. What experimental designs optimize reaction yields for N-alkylated benzothiazoles?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination (typical yields: 50–70% for aryl-aryl couplings) .
- Solvent Optimization : Use DMF or toluene at 110°C for 24 hours .
- Workflow :
Parallel Synthesis : Vary butyl chain length (C4 vs. C6) to assess steric effects.
Microwave Assistance : Reduce reaction time from 24 h to 2 h with 20% yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
